molecular formula C19H23O5P B12108807 (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid

(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid

Cat. No.: B12108807
M. Wt: 362.4 g/mol
InChI Key: XDDNKSPQKADNEO-UHFFFAOYSA-N
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Description

(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzhydryloxycarbonyl-ethyl-propyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid typically involves the reaction of benzhydryloxycarbonyl chloride with 1-ethyl-propylphosphonic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and distillation further enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include phosphonic acid derivatives, phosphine oxides, and substituted benzhydryloxycarbonyl compounds. These products have various applications in organic synthesis and material science .

Mechanism of Action

The mechanism of action of (1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong hydrogen bonds and coordinate with metal ions, which enhances its binding affinity to the target molecules. This interaction can modulate the activity of the target enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzhydryloxycarbonyl derivatives and phosphonic acid analogs, such as diphenylmethane derivatives and alkylphosphonic acids .

Uniqueness

(1-Benzhydryloxycarbonyl-1-ethyl-propyl)phosphonic acid is unique due to its specific structural features, which combine the properties of benzhydryloxycarbonyl and phosphonic acid groups. This combination imparts unique reactivity and binding properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H23O5P

Molecular Weight

362.4 g/mol

IUPAC Name

3-benzhydryloxycarbonylpentan-3-ylphosphonic acid

InChI

InChI=1S/C19H23O5P/c1-3-19(4-2,25(21,22)23)18(20)24-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H2,21,22,23)

InChI Key

XDDNKSPQKADNEO-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2)P(=O)(O)O

Origin of Product

United States

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